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Introduction
Hydrazoic acid (HN₃) is a highly reactive and versatile reagent in organic synthesis, enabling

the formation of carbon-nitrogen bonds and the introduction of nitrogen-containing functional

groups into organic molecules. Despite its hazardous nature, its unique reactivity has led to its

application in several important name reactions, most notably the Schmidt reaction and the

synthesis of tetrazoles. These reactions are valuable tools in medicinal chemistry and drug

development for the synthesis of amines, amides, lactams, and tetrazole-containing

compounds, which are prevalent in many biologically active molecules. This document provides

detailed application notes, experimental protocols, and safety considerations for the use of

hydrazoic acid in key organic transformations.

WARNING: Safety Precautions
Hydrazoic acid is a highly toxic, volatile, and explosive compound. It should be handled with

extreme caution in a well-ventilated chemical fume hood, and appropriate personal protective

equipment (PPE), including safety glasses, a face shield, and heavy-duty gloves, must be worn

at all times. Hydrazoic acid is typically generated in situ from sodium azide and a strong acid

(e.g., sulfuric acid or hydrochloric acid) to avoid isolation and storage of the neat substance.

Sodium azide itself is also highly toxic. All reactions involving hydrazoic acid should be

conducted behind a blast shield. All glassware should be free of cracks and scratches. Metal

spatulas and other metal equipment should be avoided when handling azides as they can form

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1206601?utm_src=pdf-interest
https://www.benchchem.com/product/b1206601?utm_src=pdf-body
https://www.benchchem.com/product/b1206601?utm_src=pdf-body
https://www.benchchem.com/product/b1206601?utm_src=pdf-body
https://www.benchchem.com/product/b1206601?utm_src=pdf-body
https://www.benchchem.com/product/b1206601?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


shock-sensitive metal azides.[1] It is crucial to consult and adhere to all institutional safety

protocols before attempting any of the procedures outlined below.

I. The Schmidt Reaction
The Schmidt reaction, discovered by Karl Friedrich Schmidt in 1924, is a versatile reaction

where hydrazoic acid reacts with a carbonyl compound (carboxylic acid, ketone, or aldehyde)

under acidic conditions to yield amines, amides, or nitriles, respectively, with the expulsion of

nitrogen gas.[2][3]

A. Schmidt Reaction of Carboxylic Acids to Amines
The Schmidt reaction of carboxylic acids provides a direct method for the synthesis of primary

amines with the loss of one carbon atom as carbon dioxide.[3][4][5] This reaction is

mechanistically related to the Curtius rearrangement but is performed in a one-pot procedure

from the carboxylic acid.[3]

Reaction Scheme:

R-COOH + HN₃ --(H⁺)--> R-NH₂ + N₂ + CO₂

Mechanism Workflow:
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Caption: Mechanism of the Schmidt reaction of carboxylic acids.

Quantitative Data:
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Carboxylic
Acid Substrate

Product Amine
Reaction
Conditions

Yield (%) Reference

Benzoic Acid Aniline

NaN₃, H₂SO₄,

CHCl₃, 50 °C,

1.5 h

80-86

Org. Syn. Coll.

Vol. 3, p.81

(1955)

4-

Methoxybenzoic

Acid

p-Anisidine

NaN₃, H₂SO₄,

Benzene, 40-45

°C

78

J. Am. Chem.

Soc. 1949, 71,

383-384

2-Nitrobenzoic

Acid
2-Nitroaniline

NaN₃, H₂SO₄,

CHCl₃, 45-50 °C
75

J. Org. Chem.

1950, 15, 1058-

1061

Cyclohexanecarb

oxylic Acid
Cyclohexylamine

NaN₃, H₂SO₄,

CHCl₃, 55 °C, 1

h

68

J. Am. Chem.

Soc. 1949, 71,

383-384

Experimental Protocol: Synthesis of Aniline from Benzoic Acid

Reaction Setup: In a 500-mL three-necked flask equipped with a mechanical stirrer, a

dropping funnel, and a reflux condenser, place a solution of 40 g (0.328 mole) of benzoic

acid in 150 mL of chloroform.

Addition of Sulfuric Acid: Cool the solution in an ice bath and add 100 mL of concentrated

sulfuric acid dropwise with vigorous stirring.

Addition of Sodium Azide: While maintaining the temperature at 40-45 °C, add 25.7 g (0.395

mole) of sodium azide in small portions over a period of 1 hour. Nitrogen evolution will be

vigorous.

Reaction Completion: After the addition is complete, continue stirring for an additional 30

minutes at 50 °C.

Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto 400 g of crushed

ice.
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Basification: Make the aqueous layer strongly alkaline (pH > 10) by the slow addition of a

cold 40% sodium hydroxide solution, while keeping the temperature below 15 °C.

Extraction: Separate the chloroform layer and extract the aqueous layer with two 50-mL

portions of chloroform.

Purification: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and

remove the chloroform by distillation. The crude aniline can be further purified by distillation

under reduced pressure.

B. Schmidt Reaction of Ketones to Amides
The Schmidt reaction of ketones results in the insertion of a nitrogen atom into a carbon-carbon

bond adjacent to the carbonyl group, forming an amide. For unsymmetrical ketones, the

regioselectivity of the migration of the alkyl or aryl group is an important consideration.[3][4]

Reaction Scheme:

R-CO-R' + HN₃ --(H⁺)--> R-NH-CO-R' or R-CO-NH-R' + N₂

Mechanism Workflow:
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Caption: Mechanism of the Schmidt reaction of ketones.

Quantitative Data:
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Ketone
Substrate

Product
Amide(s)

Reaction
Conditions

Total Yield (%) Reference

Cyclohexanone Caprolactam

NaN₃, H₂SO₄,

Benzene, 50-60

°C, 3 h

75-80

Org. Syn. Coll.

Vol. 4, p.149

(1963)

Acetophenone

Acetanilide & N-

Methylbenzamid

e

NaN₃,

Polyphosphoric

acid, 50-60 °C,

30 min

95 (ratio

dependent on

conditions)

J. Org. Chem.

1963, 28, 2081-

2083

Benzophenone Benzanilide
NaN₃, H₂SO₄,

Benzene, 50 °C
98

J. Am. Chem.

Soc. 1949, 71,

383-384

Propiophenone

N-

Phenylpropiona

mide & N-

Ethylbenzamide

NaN₃, H₂SO₄,

CHCl₃, 40 °C
85 (mixture)

J. Org. Chem.

1963, 28, 2081-

2083

Experimental Protocol: Synthesis of Caprolactam from Cyclohexanone

Reaction Setup: In a 1-L three-necked flask fitted with a mechanical stirrer, a thermometer,

and a dropping funnel, place a mixture of 98 g (1.0 mole) of cyclohexanone and 200 mL of

benzene.

Addition of Sulfuric Acid: Cool the mixture to 0-5 °C in an ice-salt bath and add 150 mL of

concentrated sulfuric acid dropwise with vigorous stirring, keeping the temperature below 10

°C.

Addition of Sodium Azide: To the stirred solution, add 71.5 g (1.1 moles) of sodium azide in

small portions over 2-3 hours, maintaining the temperature between 50-60 °C.

Reaction Completion: After the addition is complete, stir the mixture at 60 °C for an additional

hour.

Work-up: Cool the reaction mixture and pour it onto 500 g of crushed ice.
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Neutralization and Extraction: Separate the benzene layer. Neutralize the acidic aqueous

layer with concentrated ammonium hydroxide while cooling in an ice bath. Extract the

neutralized solution with three 100-mL portions of chloroform.

Purification: Combine the benzene layer and the chloroform extracts, dry over anhydrous

magnesium sulfate, and remove the solvents by distillation. The crude caprolactam can be

purified by vacuum distillation or recrystallization from petroleum ether.

C. Schmidt Reaction of Aldehydes to Nitriles
The Schmidt reaction of aldehydes can yield either nitriles or formamides, depending on the

reaction conditions and the substrate. However, with the appropriate choice of reagents,

aldehydes can be selectively converted to nitriles in high yields.[6]

Reaction Scheme:

R-CHO + HN₃ --(H⁺)--> R-CN + N₂ + H₂O

Mechanism Workflow:
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Caption: Mechanism of the Schmidt reaction of aldehydes to nitriles.

Quantitative Data:
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Aldehyde
Substrate

Product Nitrile
Reaction
Conditions

Yield (%) Reference

Benzaldehyde Benzonitrile
NaN₃, TfOH,

CH₃CN, rt, 2 min
98

J. Org. Chem.

2012, 77, 5364-

5370

4-

Chlorobenzaldeh

yde

4-

Chlorobenzonitril

e

NaN₃, TfOH,

CH₃CN, rt, 2 min
99

J. Org. Chem.

2012, 77, 5364-

5370

4-

Methoxybenzald

ehyde

4-

Methoxybenzonit

rile

NaN₃, TfOH,

CH₃CN, rt, 2 min
97

J. Org. Chem.

2012, 77, 5364-

5370

Cinnamaldehyde Cinnamonitrile
NaN₃, TfOH,

CH₃CN, rt, 5 min
92

J. Org. Chem.

2012, 77, 5364-

5370

Experimental Protocol: Synthesis of Benzonitrile from Benzaldehyde

Reaction Setup: To a stirred solution of benzaldehyde (1.0 mmol) in acetonitrile (5 mL) in a

round-bottom flask, add sodium azide (1.5 mmol).

Acid Addition: Cool the mixture in an ice bath and add triflic acid (2.0 mmol) dropwise.

Reaction: After the addition, remove the ice bath and stir the reaction mixture at room

temperature for 2 minutes.

Work-up: Quench the reaction by the addition of saturated aqueous sodium bicarbonate

solution (10 mL).

Extraction: Extract the mixture with ethyl acetate (3 x 10 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude benzonitrile can be purified by

flash column chromatography on silica gel.
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II. Synthesis of Tetrazoles
Hydrazoic acid (or its conjugate base, the azide ion) undergoes a [3+2] cycloaddition reaction

with nitriles to form 5-substituted-1H-tetrazoles. Tetrazoles are important heterocyclic

compounds in medicinal chemistry, often serving as bioisosteres for carboxylic acids.

Reaction Scheme:

R-CN + NaN₃ --(Catalyst, Solvent)--> 5-R-Tetrazole

Mechanism Workflow:

R-C≡N
Nitrile

[3+2] Cycloaddition

N₃⁻

Azide Ion

Tetrazolide Anion 5-R-Tetrazole+ H⁺

Click to download full resolution via product page

Caption: General workflow for tetrazole synthesis.

Quantitative Data:
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Nitrile
Substrate

Catalyst/Sol
vent

Temperatur
e (°C)

Time (h) Yield (%) Reference

Benzonitrile ZnBr₂, H₂O 100 18 91

J. Org.

Chem. 2001,

66, 7945-

7950

Acetonitrile ZnBr₂, H₂O 100 24 85

J. Org.

Chem. 2001,

66, 7945-

7950

4-

Chlorobenzo

nitrile

ZnBr₂, H₂O 100 12 94

J. Org.

Chem. 2001,

66, 7945-

7950

Pivalonitrile ZnBr₂, H₂O
170 (sealed

tube)
48 88

J. Org.

Chem. 2001,

66, 7945-

7950

Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine

benzonitrile (10.3 g, 0.1 mol), sodium azide (7.8 g, 0.12 mol), and zinc bromide (22.5 g, 0.1

mol) in 100 mL of water.

Reaction: Heat the mixture to reflux with vigorous stirring for 18 hours.

Work-up: Cool the reaction mixture to room temperature and acidify to pH 1 with

concentrated hydrochloric acid.

Isolation: The product will precipitate out of solution. Collect the solid by vacuum filtration and

wash with cold water.
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Purification: The crude 5-phenyl-1H-tetrazole can be purified by recrystallization from

ethanol/water.

Conclusion
Hydrazoic acid, despite its hazardous properties, remains a valuable reagent in organic

synthesis for the construction of key nitrogen-containing functionalities. The Schmidt reaction

provides a direct route to amines and amides from carboxylic acids and ketones, respectively,

while its application to aldehydes offers an efficient synthesis of nitriles. Furthermore, the

cycloaddition of azides with nitriles is a robust method for the synthesis of tetrazoles, which are

important scaffolds in drug discovery. The protocols provided herein offer a starting point for

researchers to utilize these powerful transformations, with the critical caveat that all necessary

safety precautions must be rigorously implemented. The use of modern techniques, such as

continuous flow chemistry, can further mitigate the risks associated with handling hydrazoic
acid, paving the way for its safer and more widespread application in organic synthesis.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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